5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules characterized by the presence of isoxazole, pyrrolidine, pyrazole, and thiazole moieties. These structures are known for their versatility in organic synthesis and potential biological activities. Research on similar compounds has provided valuable insights into the synthesis, structural characterization, and reactivity of such heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves condensation reactions, cycloadditions, or the utilization of key intermediates like hydrazonoyl halides. For instance, Kaddouri et al. (2020) described the preparation of novel compounds containing pyrazole, thiazole, and pyridine moieties based on condensation reactions (Kaddouri et al., 2020). Similarly, Sutcliffe et al. (2000) discussed the generation of pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles via dehydration and cycloaddition reactions (Sutcliffe et al., 2000).
Molecular Structure Analysis
Structural characterization is crucial for understanding the molecular geometry and electronic properties of these compounds. Techniques such as FTIR, NMR, and X-ray crystallography are commonly employed. For example, the structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was elucidated using X-ray crystallography, confirming the planarity of the molecule and its constituent rings (Lan et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with electrophiles or nucleophiles, leading to a wide range of chemical transformations. The behavior of pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole in cycloaddition reactions reveals their utility in synthesizing complex heterocyclic systems, as discussed by Sutcliffe et al. (2000) (Sutcliffe et al., 2000).
Mechanism of Action
This refers to how the compound interacts with biological systems to produce its effects. For instance, indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
3-[1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-9(2)13-8-11(19-22-13)12-6-5-7-21(12)16-17-15-14(23-16)10(3)18-20(15)4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPIAWZPLQHRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CCCC3C4=NOC(=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.